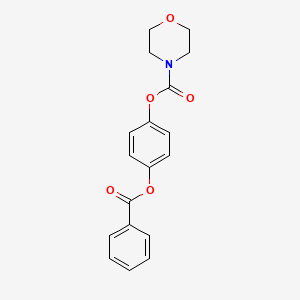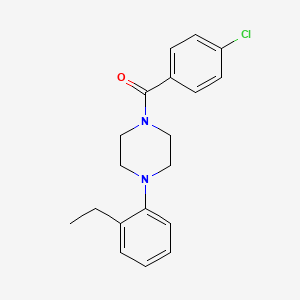![molecular formula C15H16N2O4 B5738759 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5738759.png)
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione, also known as Gabapentin, is a medication primarily used to treat seizures and neuropathic pain. Gabapentin was first approved by the FDA in 1993 and has since become a commonly prescribed medication. Gabapentin is a GABA analogue and works by binding to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.
Mecanismo De Acción
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione works by binding to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters. This results in a decrease in neuronal excitability and a reduction in the release of neurotransmitters such as glutamate, substance P, and noradrenaline.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability. In addition, this compound has been shown to reduce the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline. This can lead to a reduction in pain and a decrease in anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a number of advantages and limitations for use in lab experiments. One advantage is that this compound has a well-established mechanism of action, which makes it a useful tool for studying the role of calcium channels in neuronal excitability. In addition, this compound has a relatively low toxicity profile, which makes it a safe choice for use in lab experiments. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain consistent drug levels in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione. One area of research is the potential use of this compound in the treatment of anxiety and bipolar disorder. Another area of research is the development of new analogues of this compound that may have improved efficacy and fewer side effects. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on neuronal excitability.
Métodos De Síntesis
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione is synthesized using a four-step process. The first step involves the reaction of 1,2-cyclohexanedione with ammonia to form 1,2-cyclohexanedione monoxime. The second step involves the reaction of 1,2-cyclohexanedione monoxime with chloroacetyl chloride to form 1-(chloroacetyl)-1,2-cyclohexanedione. The third step involves the reaction of 1-(chloroacetyl)-1,2-cyclohexanedione with 4-aminobenzoic acid to form 1-[4-(carboxymethyl)-phenyl]-1,2-cyclohexanedione. The final step involves the reaction of 1-[4-(carboxymethyl)-phenyl]-1,2-cyclohexanedione with morpholine to form this compound.
Aplicaciones Científicas De Investigación
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its therapeutic potential in a variety of conditions, including epilepsy, neuropathic pain, anxiety, and bipolar disorder. This compound has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. In addition, this compound has been shown to be effective in reducing neuropathic pain in patients with conditions such as diabetic neuropathy and post-herpetic neuralgia. This compound has also been studied for its potential use in the treatment of anxiety and bipolar disorder, although further research is needed in these areas.
Propiedades
IUPAC Name |
1-[4-(morpholine-4-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-5-6-14(19)17(13)12-3-1-11(2-4-12)15(20)16-7-9-21-10-8-16/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQVMYNQVDMYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)

![2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5738718.png)


![5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5738742.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5738753.png)
![N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B5738762.png)
